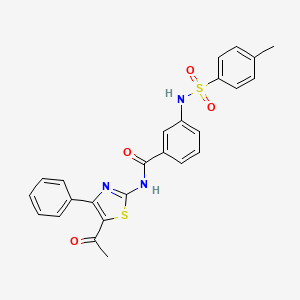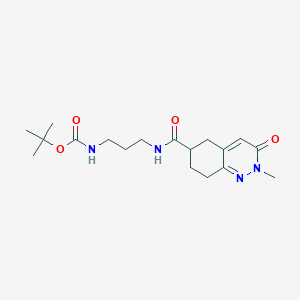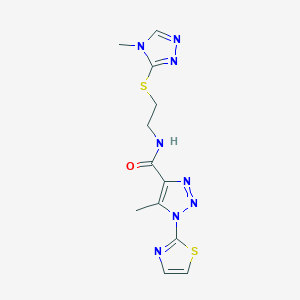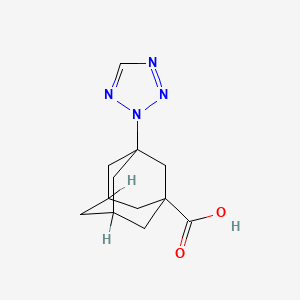
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide, also known as APB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. APB is a thiazole-based compound that has been synthesized using different methods.
Scientific Research Applications
Antimalarial and Antiviral Properties
A study explored the synthesis of N-(phenylsulfonyl)acetamide derivatives, focusing on their antimalarial activity. These derivatives, including compounds similar to N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide, showed promising in vitro antimalarial activity. The study also evaluated the potential of these compounds against COVID-19 using molecular docking studies, suggesting a dual antimalarial and antiviral application (Fahim & Ismael, 2021).
Cardiac Electrophysiological Activity
Another study focused on the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, which share structural similarities with the compound . These synthesized compounds exhibited significant cardiac electrophysiological activity, indicating potential use in cardiac therapeutics (Morgan et al., 1990).
Antibacterial and Antifungal Activities
Research on heterocyclic compounds like N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives showed they have antibacterial and antifungal properties. This implies a potential use in treating infections caused by various bacteria and fungi (Patel & Patel, 2015).
Anticancer Evaluation
A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to the compound , demonstrated significant anticancer activity against various cancer cell lines. This suggests potential applications in cancer therapy (Ravinaik et al., 2021).
Histone Deacetylase Inhibition
Research into N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) showed its role as a histone deacetylase (HDAC) inhibitor, impacting cancer cell proliferation, cell-cycle arrest, and apoptosis. This compound's characteristics could provide insight into similar applications for N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide in cancer research (Zhou et al., 2008).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-16-11-13-21(14-12-16)34(31,32)28-20-10-6-9-19(15-20)24(30)27-25-26-22(23(33-25)17(2)29)18-7-4-3-5-8-18/h3-15,28H,1-2H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLGDXMSERPZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,6-dichlorophenyl)methyl]acetamide](/img/structure/B2430744.png)
![4-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2430745.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2430746.png)


![4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2430752.png)


![8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2430758.png)
![1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2430759.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2430762.png)